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Compound of Interest

Compound Name: Methyl 4-ethylbenzoate

Cat. No.: B1265719

This guide provides a comprehensive comparison of Methyl 4-ethylbenzoate with structurally
similar alternatives, offering experimental data and detailed protocols to aid researchers,
scientists, and drug development professionals in its unambiguous identification. By presenting
key physical and spectroscopic data, this document serves as a practical resource for
analytical and organic chemists.

Comparative Data of Methyl 4-ethylbenzoate and
Alternatives

To differentiate Methyl 4-ethylbenzoate from its common structural analogs—Methyl
benzoate, Methyl 4-methylbenzoate, and Ethyl 4-ethylbenzoate—a comparative analysis of
their physical and spectroscopic properties is essential. The following tables summarize the key
identification parameters for these compounds.

Table 1: Physical and Molecular Properties
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Methyl 4-
Methyl 4- Methyl Ethyl 4-
Property methylbenzoat
ethylbenzoate Benzoate ethylbenzoate
e
CAS Number 7364-20-7 93-58-3 99-75-2 36207-13-3
Molecular
C10H1202 CsHsO2 CoH1002 C11H1402
Formula
Molecular Weight  164.20 g/mol 136.15 g/mol 150.17 g/mol 178.23 g/mol
- _ 105-107 °C/ 15
Boiling Point 199.6 °C 217 °C 256.6 °C
mmHg
) Colorless to
o Colorless oily ) ) o
Appearance Liquid white crystalline Liquid

liquid

solid

Table 2: *H NMR Spectroscopic Data (Solvent: CDCI3)
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Methyl 4-
Proton Methyl 4- Methyl Ethyl 4-
] methylbenzoat
Assignment ethylbenzoate Benzoate ethylbenzoate
e
Aromatic H 7.9 (d) 8.0 (m) 7.94 (d) 7.9 (d)
~7. m ~8. m (m ~T7. m ~T7. m
(ortho to -COOR) PP PP PP PP
Aromatic H 7.2 (d) 7.4 (m) 7.24 (d) 7.2 (d)
~7. m ~7. m (m ~7. m ~7. m
(meta to -COOR) PP PP PP PP
-OCHs ~3.9 ppm () ~3.9 ppm (s) ~3.88 ppm (s) N/A
“OCH:CH: N/A N/A N/A 4.35 ppm (q)
~4. m
(Methylene) pPm 4
-OCH2CHs
N/A N/A N/A ~1.38 ppm (t)
(Methyl)
Aromatic-
CH2CHs ~2.7 ppm (q) N/A N/A ~2.68 ppm (q)
(Methylene)
Aromatic- 1.2 ppm (®) N/A N/A 1.23 ppm (1)
~1. m ~1. m
CH2CHs (Methyl) PP PP
Aromatic-CHs N/A N/A ~2.39 ppm (s) N/A

Table 3: *C NMR Spectroscopic Data (Solvent: CDCIs)
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Methyl 4-
Carbon Methyl 4- Methyl Ethyl 4-
] methylbenzoat
Assignment ethylbenzoate Benzoate ethylbenzoate
e

C=0 ~167 ppm ~167.1 ppm ~167.1 ppm ~166.5 ppm
Aromatic C (ipso,
attached to - ~128 ppm ~130.4 ppm ~127.3 ppm ~128.0 ppm
COOR)
Aromatic C 129 129.5 129.5 129.8

~ m ~129. m ~129. m ~129. m
(ortho to -COOR) PP PP PP PP
Aromatic C 127 128.8 129.0 127.7

~ m ~128. m ~129. m ~127. m
(meta to -COOR) PP PP PP PP
Aromatic C (para 149 132.6 143.4 149.0

~ m ~132. m ~143. m ~149. m
to -COOR) pp pp pp pp
-OCHs ~52 ppm ~51.7 ppm ~51.8 ppm N/A
-OCH2CHs

N/A N/A N/A ~60.8 ppm
(Methylene)
-OCH2CHs

N/A N/A N/A ~14.3 ppm
(Methyl)
Aromatic-
CH2CHs ~29 ppm N/A N/A ~28.9 ppm
(Methylene)
Aromatic-

~15 ppm N/A N/A ~15.5 ppm
CH2CHs (Methyl)
Aromatic-CHs N/A N/A ~21.5 ppm N/A

Table 4: Infrared (IR) Spectroscopic Data
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Functional Methyl 4-
Methyl 4- Methyl Ethyl 4-
Group methylbenzoat
. . ethylbenzoate Benzoate ethylbenzoate
Vibration €
C=0 Stretch
~1720 cm~1 ~1725 cm™1 ~1720 cm™1 ~1718 cm™?
(Ester)
Aromatic C=C ~1610, ~1510 ~1600, ~1450 ~1610, ~1515 ~1610, ~1510
Stretch cm™t cm—t cm—t cm—!
C-O Stretch ~1275, ~1100 ~1280, ~1110 ~1280, ~1110 ~1275, ~1105
(Ester) cm-t cm™t cm—t cm™1
sp? C-H Stretch
] >3000 cm~1 >3000 cm™? >3000 cm™? >3000 cm~?
(Aromatic)
sp3 C-H Stretch
<3000 cm™? <3000 cm™* <3000 cm™? <3000 cm™?
(Alkyl)
Table 5: Mass Spectrometry (MS) Data
Methyl 4-
lon Fragment Methyl 4- Methyl Ethyl 4-
methylbenzoat
(m/z) ethylbenzoate Benzoate ethylbenzoate
e
Molecular lon
164 136 150 178
M]*
[M-OCHs]*/[M
133 105 119 133
- OCH2CHs]*
[CeHaR]* 105 (ethylphenyl) 77 (phenyl) 91 (tolyl) 105 (ethylphenyl)
Base Peak 133 105 119 133

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband
probe.

Sample Preparation:
o Accurately weigh 5-10 mg of the sample.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIsz) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

o Pulse Program: Standard single-pulse sequence (zg30).

o Number of Scans: 16.

o Relaxation Delay (d1): 1.0 s.

o Acquisition Time (aq): 4.0 s.

o Spectral Width: 20 ppm.

13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024.

[e]

o

Relaxation Delay (d1): 2.0 s.

[¢]

Acquisition Time (aq): 1.2 s.

o

Spectral Width: 240 ppm.

Data Processing:
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o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the spectrum.

o Calibrate the chemical shift scale to the TMS signal (0.00 ppm for *H and 13C).
o Integrate the signals in the *H NMR spectrum.

o Pick peaks and assign them based on chemical shifts, coupling patterns, and integration
values.

Fourier-Transform Infrared (FTIR) Spectroscopy

» Objective: To identify the functional groups present in the molecule.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated
triglycine sulfate (DTGS) detector.

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with
isopropanol.

o Record a background spectrum of the clean, empty ATR crystal.

o Place a small drop of the liquid sample directly onto the ATR crystal.
e Acquisition Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance spectrum.
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o lIdentify and label the major absorption bands.

o Assign the observed bands to specific functional group vibrations (e.g., C=0 stretch, C-O
stretch, C-H stretch).

Mass Spectrometry (MS)

e Objective: To determine the molecular weight and fragmentation pattern of the molecule.

¢ Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS)
for sample introduction and separation.

e GC-MS Parameters:
o GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 um).
o Inlet Temperature: 250 °C.

o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10
°C/min.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Parameters (Electron lonization - EIl):
o lonization Energy: 70 eV.
o Mass Range: 40-400 m/z.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Data Analysis:
o Identify the molecular ion peak (M*) to determine the molecular weight.

o Analyze the fragmentation pattern by identifying major fragment ions.
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o Propose fragmentation pathways consistent with the structure of the molecule to explain

the observed fragment ions.

Logical Workflow for Compound Identity
Confirmation

The following diagram illustrates a systematic workflow for confirming the identity of a chemical

compound like Methyl 4-ethylbenzoate.
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A logical workflow for confirming the identity of a chemical compound.

¢ To cite this document: BenchChem. [Comparative Analysis for the Definitive ldentification of
Methyl 4-ethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1265719#confirming-identity-of-methyl-4-
ethylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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